molecular formula C10H7Cl2F4NO2 B11117771 N-(2,6-dichlorophenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide

N-(2,6-dichlorophenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide

Cat. No.: B11117771
M. Wt: 320.06 g/mol
InChI Key: RNQBUMQKMDGXMX-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide is a synthetic organic compound characterized by the presence of dichlorophenyl and tetrafluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide typically involves the reaction of 2,6-dichloroaniline with tetrafluoromethoxyacetic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques to ensure high yield and purity. Methods such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-(2,6-dichlorophenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic drugs.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dichlorophenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide is unique due to the presence of both dichlorophenyl and tetrafluoromethoxy groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications, particularly in medicinal chemistry and drug development .

Properties

Molecular Formula

C10H7Cl2F4NO2

Molecular Weight

320.06 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide

InChI

InChI=1S/C10H7Cl2F4NO2/c1-19-9(13,10(14,15)16)8(18)17-7-5(11)3-2-4-6(7)12/h2-4H,1H3,(H,17,18)

InChI Key

RNQBUMQKMDGXMX-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)NC1=C(C=CC=C1Cl)Cl)(C(F)(F)F)F

Origin of Product

United States

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